ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
Brand Name: Vulcanchem
CAS No.: 301226-54-0
VCID: VC10964140
InChI: InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
SMILES: CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

CAS No.: 301226-54-0

Cat. No.: VC10964140

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE - 301226-54-0

Specification

CAS No. 301226-54-0
Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
IUPAC Name ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Standard InChI Key HWOZHOYTOPPPKV-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Canonical SMILES CCC(=O)NC1=NC(=CS1)CC(=O)OCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central 1,3-thiazole ring substituted at the 2-position with a propionylamino group (-NHCOCH₂CH₃) and at the 4-position with an ethyl acetate group (-CH₂COOCH₂CH₃). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule’s aromaticity and electronic properties. The propionylamino side chain introduces hydrogen-bonding capabilities, while the ethyl ester enhances solubility in organic solvents.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting PointNot explicitly reported
Boiling Point341.4±34.0 °C (predicted)
Density1.4±0.1 g/cm³
SolubilitySoluble in DMSO, chloroform
Flash Point160.3±25.7 °C

The boiling point and density align with trends observed in similar thiazole esters, where increased molecular weight correlates with higher boiling points . The solubility profile suggests utility in organic synthesis, particularly in reactions requiring polar aprotic solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate typically involves a multi-step sequence:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters forms the 1,3-thiazole core.

  • Propionylation: Introduction of the propionylamino group via acylation of a primary amine intermediate using propionic anhydride.

  • Esterification: Attachment of the ethyl acetate moiety through nucleophilic acyl substitution or ester exchange reactions .

A representative reaction scheme is:

Thiourea derivative+α-chloroacetate esterThiazole intermediatePropionylationTarget compound\text{Thiourea derivative} + \text{α-chloroacetate ester} \rightarrow \text{Thiazole intermediate} \xrightarrow{\text{Propionylation}} \text{Target compound}

Optimization Strategies

Key challenges include minimizing side reactions during acylation and ensuring regioselectivity in thiazole formation. Studies suggest using Lewis acid catalysts (e.g., ZnCl₂) to improve cyclization efficiency. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 2.3–2.5 ppm (quartet, CH₂ of propionyl), and δ 4.1–4.3 ppm (quartet, OCH₂).

    • ¹³C NMR: Peaks corresponding to the carbonyl groups (C=O) at ~170–175 ppm.

  • Infrared (IR) Spectroscopy: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and UV detection at 254 nm confirms purity (>95%).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 243.1 [M+H]⁺.

Chemical Reactivity and Derivatives

Hydrolysis Reactions

The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

C₁₀H₁₄N₂O₃S+NaOHC₈H₁₀N₂O₃S+CH₃CH₂OH\text{C₁₀H₁₄N₂O₃S} + \text{NaOH} \rightarrow \text{C₈H₁₀N₂O₃S} + \text{CH₃CH₂OH}


This reaction is critical for generating bioactive metabolites in drug discovery.

Amide Functionalization

The propionylamino group participates in Schiff base formation with aldehydes, enabling the synthesis of imine-linked conjugates for coordination chemistry.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to thiazole-containing therapeutics, including:

  • Antimicrobial agents: Thiazole derivatives exhibit activity against Gram-positive bacteria.

  • Kinase inhibitors: Structural analogs target ATP-binding sites in cancer-relevant kinases.

Materials Science

Incorporation into coordination polymers enhances thermal stability, with potential applications in gas storage and catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator